molecular formula C13H9N5O5S B7420748 [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate

[4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate

Cat. No.: B7420748
M. Wt: 347.31 g/mol
InChI Key: ALCZKYXLXMYIIN-UHFFFAOYSA-N
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Description

[4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate: is a complex organic compound that features a tetrazole ring, a nitro group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate typically involves the formation of the tetrazole ring through a cycloaddition reaction between a nitrile and an azide. This reaction is often carried out under acidic conditions with the use of catalysts such as Lewis acids or amine salts . The nitro group can be introduced through nitration reactions, while the benzenesulfonate moiety is typically added via sulfonation reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known for its ability to mimic carboxylic acids, making it a valuable scaffold in drug design .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing tetrazole rings have shown promise as antifungal, antibacterial, and anticancer agents .

Industry: In industrial applications, this compound is used in the development of new materials, such as high-energy materials and polymers. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate involves its interaction with specific molecular targets. The tetrazole ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The nitro group can participate in redox reactions, affecting cellular processes. The benzenesulfonate moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Uniqueness: [4-Nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate is unique due to the presence of both a tetrazole ring and a benzenesulfonate moiety. This combination provides a distinct set of chemical properties, such as enhanced solubility and reactivity, which are not commonly found in other tetrazole derivatives .

Properties

IUPAC Name

[4-nitro-2-(tetrazol-1-yl)phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5S/c19-18(20)10-6-7-13(12(8-10)17-9-14-15-16-17)23-24(21,22)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCZKYXLXMYIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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